3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine
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Overview
Description
3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with dimethoxymethyl and dimethylphosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with dimethylphosphoryl chloride and dimethoxymethyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form coordination complexes. These interactions can influence the reactivity and stability of the compound, leading to various chemical and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethoxymethyl)pyridine
- 2,6-bis(dimethoxymethyl)pyridine
- 4-(hydroxymethyl)pyridine-2,6-dicarboxylate
- 4-[(bis-carboxymethyl-amino)-methyl]-pyridine-2,6-dicarboxylic acid .
Uniqueness
3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is unique due to the presence of both dimethoxymethyl and dimethylphosphoryl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable coordination complexes. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2648956-69-6 |
---|---|
Molecular Formula |
C10H16NO3P |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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